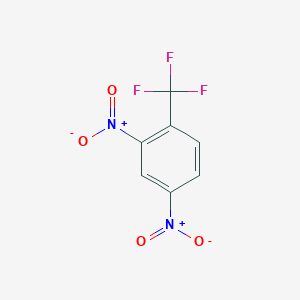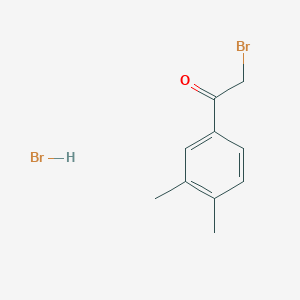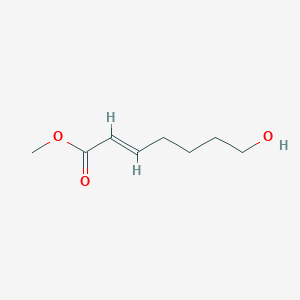
2,4-Dinitrobenzotrifluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrobenzotrifluoride is an organic compound with the molecular formula C7H3F3N2O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzotrifluoride can be synthesized through a nitration reaction of benzotrifluoride. The process typically involves the following steps:
Nitration Reaction: Benzotrifluoride is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Separation and Purification: Employing industrial-scale distillation and crystallization techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Reduction: 2,4-Diaminobenzotrifluoride.
Substitution: Various substituted benzotrifluorides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dinitrobenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,4-Dinitrobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the nitro groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.
Comparación Con Compuestos Similares
2,4-Dinitrobenzotrifluoride can be compared with other nitrobenzotrifluoride derivatives:
2,6-Dinitrobenzotrifluoride: Similar in structure but with nitro groups at the 2 and 6 positions, leading to different reactivity and applications.
3,5-Dinitrobenzotrifluoride: Nitro groups at the 3 and 5 positions, resulting in distinct chemical and physical properties.
2,4-Dichloro-3,5-dinitrobenzotrifluoride:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C7H3F3N2O4 |
|---|---|
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
2,4-dinitro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12(15)16/h1-3H |
Clave InChI |
SFFULSMRSWZZNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)










![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)

